An In-Depth Technical Guide to 2-Nitronaphthalene: Chemical Properties and Structure
An In-Depth Technical Guide to 2-Nitronaphthalene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 2-nitronaphthalene. The information is intended to support research, development, and safety assessments involving this compound.
Chemical and Physical Properties
2-Nitronaphthalene is a yellow crystalline solid.[1][2] It is characterized by the presence of a nitro group attached to a naphthalene (B1677914) ring system.[2] While relatively stable under standard conditions, it can undergo electrophilic substitution reactions.[2] This compound is insoluble in water but soluble in organic solvents like ethanol (B145695) and diethyl ether.[1][2][3]
Quantitative Data Summary
The key chemical and physical properties of 2-nitronaphthalene are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₇NO₂ | [2][4] |
| Molecular Weight | 173.17 g/mol | [4][5] |
| Appearance | Yellow crystalline solid | [1][2] |
| Melting Point | 76-79 °C | [1][4] |
| Boiling Point | 315 °C | [1] |
| Water Solubility | Insoluble (0.035 g/L at 25 °C) | [1][6] |
| Solubility in Organics | Very soluble in ethyl alcohol and diethyl ether | [1][2][3] |
| Vapor Density | 5.89 (air = 1) | [6] |
| Flash Point | 160 °C | [1] |
| Ionization Potential | 8.67 eV | [6] |
Chemical Structure and Identifiers
The structural identity of 2-nitronaphthalene is well-defined and can be represented in various chemical notation formats.
Structural Diagram
Caption: Chemical structure of 2-nitronaphthalene.
Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | 2-nitronaphthalene | |
| CAS Number | 581-89-5 | [1][4][5] |
| SMILES | C1=CC=C2C=C(C=CC2=C1)--INVALID-LINK--[O-] | [2][4] |
| InChI | InChI=1S/C10H7NO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | [2][5] |
| ChEBI ID | CHEBI:50637 | [1][4] |
| PubChem CID | 11392 | [4][7] |
Experimental Protocols
Detailed methodologies for key experiments involving 2-nitronaphthalene are crucial for reproducibility and further investigation.
Synthesis of 2-Nitronaphthalene via Direct Nitration
While direct nitration of naphthalene primarily yields 1-nitronaphthalene, specific conditions can increase the yield of the 2-isomer to over 40% by utilizing a solventized-layer effect to promote reaction at the less sterically hindered site.[8]
A general procedure for the nitration of a naphthalene derivative is as follows, which can be adapted for the synthesis of 2-nitronaphthalene:
-
A solution of the naphthalene derivative in an appropriate solvent (e.g., sulfuric acid) is prepared.
-
The solution is cooled to a specific temperature (e.g., 0-10 °C).
-
A nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining the temperature.
-
The reaction mixture is stirred for a specified duration to ensure complete reaction.
-
The mixture is then quenched, typically by pouring it onto ice.
-
The product is isolated by filtration, washed, and purified, for example, by recrystallization.
For the synthesis of a related compound, 2-nitronaphthalene-4,8-disulphonic acid, a detailed process involves dispersing 1,5-naphthalenedisulphonic acid in monohydrated sulphuric acid and oleum, followed by reaction with an anhydrous mixture of sulphuric and nitric acids at a temperature below 40 °C.[9]
Purification of 2-Nitronaphthalene
A common method for the purification of 2-nitronaphthalene involves the following steps:
-
Distillation: The crude product is distilled under vacuum.
-
Crystallization: The distilled product is crystallized from aqueous ethanol.
-
Sublimation: Further purification can be achieved by sublimation in a vacuum.[1]
A 1:1 complex with 1,3,5-trinitrobenzene (B165232) can also be formed for purification, which has a melting point of 75.5 °C when recrystallized from ethanol.[1]
Metabolic Pathway and Biological Activity
The biological effects of 2-nitronaphthalene are largely dependent on its metabolic activation, primarily by Cytochrome P450 (CYP450) enzymes.[10] This metabolic process is a critical area of study in toxicology and drug development.
Metabolic Activation of 2-Nitronaphthalene
The metabolic activation of 2-nitronaphthalene involves several key steps, leading to the formation of reactive intermediates that can interact with cellular macromolecules.
Caption: Metabolic activation pathway of 2-nitronaphthalene.
The metabolism of 2-nitronaphthalene can proceed via two main routes:
-
Nitroreduction: The nitro group is sequentially reduced to a nitroso and then a hydroxylamino group.[11] The resulting N-hydroxyamino metabolite is a reactive intermediate that can bind to DNA, forming adducts that may lead to mutations.[11][12] This pathway can ultimately lead to the formation of 2-naphthylamine, a known human carcinogen.[13]
-
Ring Oxidation: Cytochrome P450 enzymes, including CYP1A1, CYP1A2, CYP2B1, CYP2E1, CYP2F1, and CYP3A4, can oxidize the naphthalene ring to form epoxides, such as 2-nitronaphthalene-5,6-oxide and 2-nitronaphthalene-7,8-oxide.[11] These epoxides can be further metabolized by epoxide hydrolase.[11]
The reactive intermediates generated during these metabolic processes can induce oxidative stress within cells by creating an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant capacity.[10]
Safety and Hazards
2-Nitronaphthalene is classified as a hazardous substance. It is considered a carcinogen and is toxic to aquatic life with long-lasting effects.[1] It is combustible and can form explosive mixtures with air.[1] Heating or burning 2-nitronaphthalene releases toxic and corrosive gases.[1] It is incompatible with strong oxidizing agents and may react vigorously or even detonate with reducing agents or strong bases.[1]
The International Agency for Research on Cancer (IARC) has classified 2-nitronaphthalene as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence in humans and experimental animals.[13] However, its metabolite, 2-naphthylamine, is a known human carcinogen.[13]
Exposure routes include inhalation, skin absorption, ingestion, and skin and/or eye contact. It is reported to be a skin and lung irritant.[1][6]
Conclusion
This technical guide has provided a detailed overview of the chemical properties and structure of 2-nitronaphthalene, along with relevant experimental protocols and an outline of its metabolic activation. The quantitative data, structural information, and metabolic pathways presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound. Given its hazardous nature and the carcinogenicity of its metabolites, appropriate safety precautions and handling procedures are imperative when working with 2-nitronaphthalene. Further research into the structure-activity relationships and the mechanisms of toxicity of 2-nitronaphthalene and its derivatives is warranted.
References
- 1. 2-NITRONAPHTHALENE | 581-89-5 [chemicalbook.com]
- 2. CAS 581-89-5: 2-Nitronaphthalene | CymitQuimica [cymitquimica.com]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. 2-Nitronaphthalene - Wikipedia [en.wikipedia.org]
- 5. Naphthalene, 2-nitro- [webbook.nist.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-Nitronaphthalene | C10H7NO2 | CID 11392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-Nitronaphthalene with Direct Nitration Method [journal.bjut.edu.cn]
- 9. US2191820A - Process for the preparation of 2-nitronaphthalene-4, 8-disulphonic acid - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Nitronaphthalene (IARC Summary & Evaluation, Volume 46, 1989) [inchem.org]
